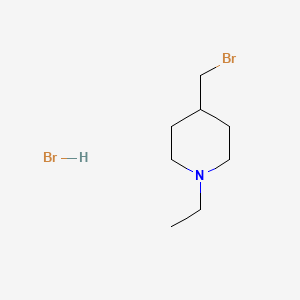
4-(Bromomethyl)-1-ethylpiperidinehydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-1-ethylpiperidinehydrobromide is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromomethyl group attached to the piperidine ring, which is further substituted with an ethyl group. It is commonly used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-ethylpiperidinehydrobromide typically involves the bromination of 1-ethylpiperidine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in a suitable solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The bromination reaction is conducted in a pipeline reactor with controlled temperature and illumination to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-1-ethylpiperidinehydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding piperidine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Piperidine N-oxides.
Reduction: 1-ethylpiperidine.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-1-ethylpiperidinehydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-1-ethylpiperidinehydrobromide involves the formation of reactive intermediates through nucleophilic substitution or radical reactions. The bromomethyl group acts as a leaving group, facilitating the formation of new chemical bonds. The compound can interact with various molecular targets, including enzymes and receptors, through covalent modification or non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
3,4-Bis(bromomethyl)furazan: Employed in the synthesis of heterocyclic compounds.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents.
Uniqueness
4-(Bromomethyl)-1-ethylpiperidinehydrobromide is unique due to its piperidine ring structure, which imparts specific chemical properties and reactivity. The presence of both bromomethyl and ethyl groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C8H17Br2N |
|---|---|
Molekulargewicht |
287.04 g/mol |
IUPAC-Name |
4-(bromomethyl)-1-ethylpiperidine;hydrobromide |
InChI |
InChI=1S/C8H16BrN.BrH/c1-2-10-5-3-8(7-9)4-6-10;/h8H,2-7H2,1H3;1H |
InChI-Schlüssel |
GPTJNDJMVMELJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)CBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


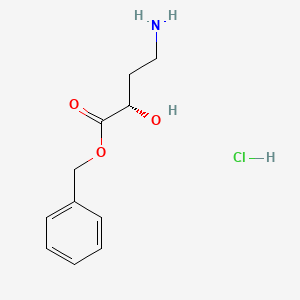
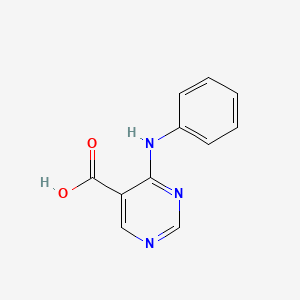
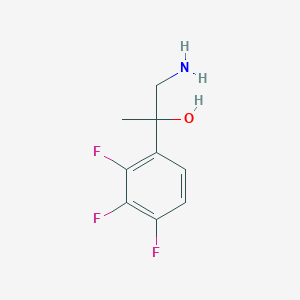
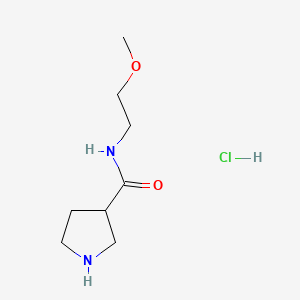


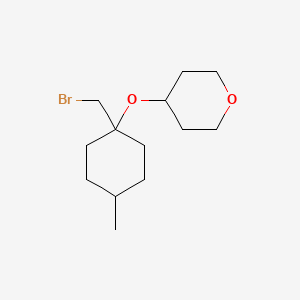
![Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13551872.png)
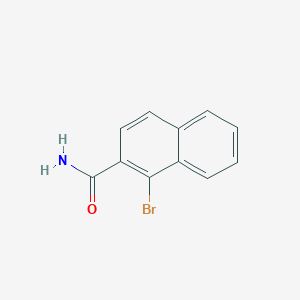
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)
![Tert-butyl 7-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13551882.png)
![N-[1-(aminomethyl)cyclohexyl]-3,3-dimethyl-2H-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B13551885.png)
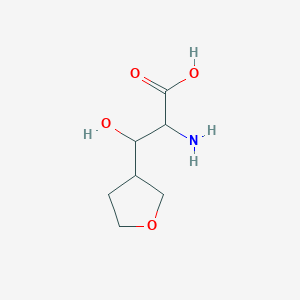
![(1R,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13551891.png)
